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Compound of Interest

Compound Name: Ozanimod Hydrochloride

Cat. No.: B8819272

Introduction

Ozanimod hydrochloride, known by the brand name Zeposia®, is an immunomodulatory drug
that acts as a selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3] It
specifically targets S1P receptors 1 and 5 (S1P1 and S1P5).[1][4][5][6][7][8] This mechanism of
action leads to the sequestration of lymphocytes within lymph nodes, preventing their migration
to sites of inflammation.[2][9] Ozanimod has been approved by the FDA for the treatment of
relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis
(UC) in adults.[3][4][9][10] Its efficacy in these conditions has prompted extensive preclinical
evaluation in various rodent models to elucidate its therapeutic potential and underlying
mechanisms.

These application notes provide detailed protocols and a summary of quantitative data for the
administration of ozanimod hydrochloride in common rodent models, intended for
researchers, scientists, and drug development professionals.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in regulating
lymphocyte trafficking from secondary lymphoid organs into the bloodstream and lymph.[4][11]
This process is dependent on an S1P concentration gradient between the lymph/blood (high
concentration) and the lymphoid tissues (low concentration). Lymphocytes expressing S1P1
receptors on their surface are prompted to egress from the lymph nodes by this gradient.
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Ozanimod acts as a functional antagonist of the S1P1 receptor.[12] Upon binding, it causes the
internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive
to the S1P gradient.[1][2][9] This leads to a reversible, dose-dependent reduction of circulating
T and B lymphocytes, without affecting their production or function within the lymphoid organs.
The therapeutic effect in autoimmune diseases is believed to stem from the reduction of
lymphocyte migration into the central nervous system (CNS) or the intestine.[2][9]
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Caption: Ozanimod binds to S1PR1 on lymphocytes, causing receptor internalization and
blocking their egress from lymph nodes.

Experimental Protocols
Protocol 1: Administration in a Mouse Model of
Experimental Autoimmune Encephalomyelitis (EAE)

This protocol details the use of ozanimod in the EAE mouse model, a widely accepted animal
model for studying multiple sclerosis.
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Objective: To assess the efficacy of ozanimod in reducing the clinical severity of EAE.

Animal Model: C57BL/6 female mice (8-10 weeks old).[5][6][7][13]

Materials:

e Ozanimod hydrochloride (e.g., from a commercial supplier)

e Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in sterile water)

e Myelin oligodendrocyte glycoprotein peptide 35-55 (MOGs3s-55)

o Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

e Pertussis toxin

o Sterile saline or PBS

o Oral gavage needles (20-22 gauge, curved or straight with a ball tip)

o Standard animal housing and care facilities

Procedure:

e EAE Induction:

o Induce active EAE by subcutaneous immunization with MOGss-ss emulsified in CFA.

o Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later,
as per standard protocols.

e Ozanimod Formulation:

o Prepare a stock solution of ozanimod hydrochloride. The final formulation should be a
homogenous suspension.

o A common vehicle is 0.5% methylcellulose in sterile water. The specific vehicle may need
optimization depending on the salt form and desired concentration.
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o For a 0.6 mg/kg dose in a 20g mouse receiving 100 pL, the concentration would be 0.12

mg/mL.
e Dosing Regimen:

o Begin daily oral administration of ozanimod (0.6 mg/kg) or vehicle at the first sign of
disease onset (clinical score = 1).[5][6][7][13]

o Administer the formulation once daily via oral gavage.
e Monitoring and Evaluation:

o Monitor mice daily for clinical signs of EAE and record their scores using a standard 0-5
scale.

o Measure body weight daily as an indicator of overall health.
o Endpoint Analysis:
o At the conclusion of the study, collect blood and CNS tissue (spinal cord, brain).

o Perform flow cytometry on blood to analyze circulating lymphocyte populations (CD4+,
CD8+ T cells).[5][13]

o Conduct histological analysis (e.g., Hematoxylin & Eosin, Luxol Fast Blue) on spinal cord
sections to assess immune cell infiltration and demyelination.[5][13]
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Phase 1: Induction
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Caption: Experimental workflow for evaluating ozanimod efficacy in a mouse EAE model.

Protocol 2: General Oral Gavage Procedure in Rodents

Oral gavage is the most common method for administering ozanimod in preclinical studies.[13]
[14] Proper technique is essential for animal welfare and data accuracy.

» Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and align
the head and esophagus.
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» Gavage Needle Selection: Use a flexible or rigid gavage needle with a ball tip to minimize
the risk of tissue trauma. The length should be appropriate for the animal's size, reaching
from the mouth to the last rib.

e Dosing Volume: Do not exceed recommended maximum dosing volumes (typically 10 mL/kg
for mice and 5-10 mL/kg for rats).

e Administration:

o Measure the distance from the tip of the animal's nose to the last rib to estimate the
insertion depth.

o Insert the needle into the mouth, passing it gently along the roof of the mouth and over the
tongue into the esophagus.

o If any resistance is met, withdraw the needle immediately. Do not force it.
o Dispense the solution slowly and smoothly.
o Withdraw the needle and return the animal to its cage.

» Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty
breathing, which could indicate accidental tracheal administration.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies administering ozanimod
in various rodent models.

Table 1: Efficacy of Ozanimod in Rodent Disease Models
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Table 2: Dosing of Ozanimod in Preclinical Rodent Studies

. Route of o
Study Type Species Dose Range . . Citation
Administration
Effi (EAE) Mouse 0.6 mg/kg/d Oral G [51[6]1[13]
icac .6m a ral Gavage
U (C57BLI6) A =
Efficacy
o Mouse 5 mg/kg/day Oral Gavage [14]
(Demyelination)
) o Mouse 8, 25, 80
Carcinogenicity Oral Gavage [14]
(Tg.rasH2) mg/kg/day
) o Rat (Sprague- 0.2,0.7,2
Carcinogenicity Oral Gavage [14]
Dawley) mg/kg/day
N Rat (Sprague- 0.2,2,30
Fertility Oral Gavage [14]
Dawley) mg/kg/day

| Juvenile Toxicology | Rat (Sprague-Dawley) | 0.3, 3, 10 mg/kg/day | Oral Gavage |[14] |

Table 3: Reported No-Observed-Adverse-Effect-Level (NOAEL) in Rodents

Study Type Species NOAEL Citation
28-Day Repeated-
o Rat 0.218 mgl/kg/day [15]
Dose Toxicity
Embryofetal
Rat 1 mg/kg/day [16]

Development

| Embryofetal Development | Rabbit | 0.2 mg/kg/day [[14][16] |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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